Arnica oil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

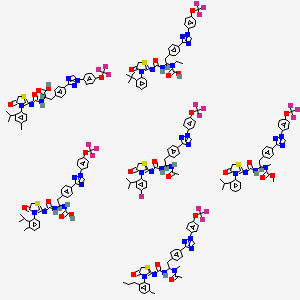

2D Structure

Properties

CAS No. |

8057-65-6 |

|---|---|

Molecular Formula |

C197H188F19N41O28S6 |

Molecular Weight |

4131 g/mol |

IUPAC Name |

[1-[[3-(2-tert-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]-ethylcarbamic acid;N-[1-[[3-(4-fluoro-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;methyl N-methyl-N-[1-[[4-oxo-3-(2-propan-2-ylphenyl)-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamate;N-methyl-N-[1-[[3-(5-methyl-2-propylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;[1-[[3-(3-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamic acid;2-[[3-(4-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-3-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]propanoic acid |

InChI |

InChI=1S/C34H34F3N7O5S.C34H34F3N7O4S.C33H32F3N7O5S.C32H29F4N7O4S.C32H30F3N7O5S.C32H29F3N6O5S/c1-5-42(32(47)48)27(39-30(46)40-31-44(28(45)19-50-31)26-9-7-6-8-25(26)33(2,3)4)18-21-10-12-22(13-11-21)29-38-20-43(41-29)23-14-16-24(17-15-23)49-34(35,36)37;1-5-6-24-10-7-21(2)17-28(24)44-30(46)19-49-33(44)40-32(47)39-29(42(4)22(3)45)18-23-8-11-25(12-9-23)31-38-20-43(41-31)26-13-15-27(16-14-26)48-34(35,36)37;1-20(2)25-7-5-6-8-26(25)43-28(44)18-49-31(43)39-30(45)38-27(41(3)32(46)47-4)17-21-9-11-22(12-10-21)29-37-19-42(40-29)23-13-15-24(16-14-23)48-33(34,35)36;1-18(2)25-15-22(33)8-13-26(25)43-28(45)16-48-31(43)40-30(46)39-27(38-19(3)44)14-20-4-6-21(7-5-20)29-37-17-42(41-29)23-9-11-24(12-10-23)47-32(34,35)36;1-18(2)27-19(3)5-4-6-24(27)42-26(43)16-48-30(42)39-29(44)37-25(38-31(45)46)15-20-7-9-21(10-8-20)28-36-17-41(40-28)22-11-13-23(14-12-22)47-32(33,34)35;1-18(2)24-14-19(3)4-13-26(24)41-27(42)16-47-31(41)38-30(45)37-25(29(43)44)15-20-5-7-21(8-6-20)28-36-17-40(39-28)22-9-11-23(12-10-22)46-32(33,34)35/h6-17,20,27H,5,18-19H2,1-4H3,(H,39,46)(H,47,48);7-17,20,29H,5-6,18-19H2,1-4H3,(H,39,47);5-16,19-20,27H,17-18H2,1-4H3,(H,38,45);4-13,15,17-18,27H,14,16H2,1-3H3,(H,38,44)(H,39,46);4-14,17-18,25,38H,15-16H2,1-3H3,(H,37,44)(H,45,46);4-14,17-18,25H,15-16H2,1-3H3,(H,37,45)(H,43,44) |

InChI Key |

QILNTXVCRDHRRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)C.CCN(C(CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F)NC(=O)N=C4N(C(=O)CS4)C5=CC=CC=C5C(C)(C)C)C(=O)O.CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)C(=O)O)C(C)C.CC1=C(C(=CC=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)O)C(C)C.CC(C)C1=CC=CC=C1N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)OC.CC(C)C1=C(C=CC(=C1)F)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)C |

Origin of Product |

United States |

Genus Arnica: Botanical and Chemotaxonomic Considerations

Species Differentiation and Chemotypes

Chemical composition plays a crucial role in differentiating Arnica species and identifying distinct chemotypes within a species.

Arnica montana versus Arnica chamissonis Chemical Distinctions

Arnica montana and Arnica chamissonis are two prominent species, and their chemical profiles exhibit notable differences. While both species contain sesquiterpene lactones, flavonoids, and phenolic acids, the dominant compounds and their relative proportions can vary. mdpi.comherbapolonica.plbibliotekanauki.pl

Studies comparing A. montana and A. chamissonis flowers grown in the same region have shown similarities in the composition of simple phenols and polyphenols, although A. montana may have slightly higher concentrations. herbapolonica.plbibliotekanauki.pl However, key distinctions exist in their sesquiterpene lactone profiles. A. montana flowers are characterized by the presence of helenalin (B1673037) and dihydrohelenalin esters, which are considered major bioactive constituents. frontiersin.orgeuropa.eumdpi.comnih.govresearchgate.net In contrast, while helenalin and acetyl-dihydrohelenalin have been identified in A. chamissonis flowers, the specific helenalin and dihydrohelenalin esters common in A. montana from various European regions may not be detected. herbapolonica.plbibliotekanauki.pl

In terms of essential oils from flower heads, A. chamissonis essential oil has shown alpha-pinene (B124742), cumene, p-cymene (B1678584), germacrene D, spathulenol, decanal, caryophyllene (B1175711) oxide, beta-pinene, and benzene (B151609) acetaldehyde (B116499) as main components. nih.gov The essential oil composition of A. montana flowers, however, can vary significantly based on geographical origin, but often includes sesquiterpenes like β-caryophyllene and germacrene D, as well as monoterpenes like alpha-pinene and p-cymene. researchgate.netresearchgate.netresearchgate.net

Flavonoid profiles also show differences. Patuletin (B190373), 6-methoxykaempferol, and quercetin (B1663063) have been reported to be present only in A. chamissonis flowers when compared to A. montana from the same cultivation area. herbapolonica.pl Conversely, A. montana extracts may contain significantly greater amounts of rutin (B1680289), quercetin, and kaempferol (B1673270), while A. chamissonis seeds can contain more luteolin (B72000) and apigenin (B1666066). scispace.com

Data Table 1: Comparison of Key Chemical Markers in Arnica montana and Arnica chamissonis Flowers

| Compound Class | Arnica montana Flowers | Arnica chamissonis Flowers | References |

| Sesquiterpene Lactones | Helenalin and dihydrohelenalin esters (main constituents) | Helenalin, acetyl-dihydrohelenalin (specific esters may differ) | frontiersin.orgeuropa.eumdpi.comherbapolonica.plbibliotekanauki.plnih.govresearchgate.net |

| Essential Oil (Flower) | Rich in sesquiterpenes (e.g., β-caryophyllene, germacrene D), monoterpenes (e.g., alpha-pinene) | Alpha-pinene, cumene, p-cymene, germacrene D, spathulenol, decanal, caryophyllene oxide, beta-pinene, benzene acetaldehyde | researchgate.netnih.govresearchgate.netresearchgate.net |

| Flavonoids | Rutin, quercetin, kaempferol (often higher levels) | Patuletin, 6-methoxykaempferol, quercetin (may be unique), luteolin, apigenin (higher in seeds) | herbapolonica.plscispace.com |

| Phenolic Acids | Caffeic acid, chlorogenic acid, cynarin (B1669657) | Caffeic acid, chlorogenic acid | europa.euscispace.comtandfonline.com |

Geographical Variations and Chemotypes within Arnica montana

The chemical composition of Arnica montana, particularly the content and profile of sesquiterpene lactones, is known to be influenced by genetic factors, environmental conditions such as altitude, temperature, rainfall, and surprisingly, soil conditions. frontiersin.orgfrontiersin.org

Within A. montana, distinct chemotypes based on the ratio of helenalin (H) esters to dihydrohelenalin (DH) esters have been identified. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net A "central European type" is characterized by a predominance of helenalin esters, with an H/DH ratio greater than one. frontiersin.orgfrontiersin.org In contrast, a "Spanish type" contains nearly exclusively dihydrohelenalin esters, resulting in an H/DH ratio lower than one. frontiersin.orgfrontiersin.org These chemotypes have been observed in different geographical regions of Europe. mdpi.comresearchgate.net For instance, populations in Galicia, Spain, exhibit both chemotypes, with the dihydrohelenalin-dominated type found in peatlands and hay-meadows across various altitudes, and the helenalin-dominated type in heathlands of the eastern mountains. researchgate.net

Environmental factors, particularly soil conditions, can influence these chemotypes. Plants growing on siliceous soils may exhibit an H/DH ratio similar to the Spanish chemotype, while those on calcareous soils may resemble the European type. frontiersin.orgnih.gov This suggests that environmental conditions can modify the H/DH patterns, potentially blurring the lines between genetically fixed differences and environmentally induced variations. frontiersin.orgnih.gov

The total sesquiterpene lactone content in A. montana flower heads can also vary significantly depending on the origin, ranging from 0.45% to 2.31%. researchgate.net Similarly, the content of phenolic acids (1.44-2.88%) and flavonoids (0.96-2.44%) also shows variability across different wild populations. researchgate.net

Comparative Phytochemical Analysis of Other Arnica Species (e.g., Brazilian "arnicas")

Beyond A. montana and A. chamissonis, other species within the Arnica genus and even plants from other genera in the Asteraceae family are sometimes referred to as "arnica," particularly in regions like Brazil and Mexico. ptfarm.pl These "Brazilian arnicas" belong to different species, including Solidago chilensis Meyen and various Lychnophora species (e.g., Lychnophora ericoides Mart.). scirp.orgresearchgate.net

Phytochemical analysis of these Brazilian "arnicas" reveals different chemical profiles compared to European Arnica species. Solidago chilensis, for instance, contains sesqui- and diterpenes, flavonoids, and other substances, with the diterpene solidagenone identified as a significant compound. scirp.orgscilit.com Caffeoylquinic acid derivatives are also major components in S. chilensis extracts. scirp.org Lychnophora species, known as "Arnica-da-serra" in Brazil, are rich in phenolic constituents and sesquiterpene lactones, although the stability and seasonal variation of these compounds may differ from those in A. montana. researchgate.net

These examples highlight that while different species may share the common name "arnica" and some traditional uses, their underlying chemical compositions can be quite distinct, featuring different classes of terpenes and other secondary metabolites.

Plant Parts as Sources of Chemical Compounds

The distribution and concentration of chemical compounds within Arnica plants vary depending on the specific plant part.

Flower Head Phytochemistry

The flower heads (Arnicae flos) of Arnica montana are the most commonly used part in medicinal preparations and are particularly rich in bioactive compounds. europa.eupeoplespharmacy.com

Sesquiterpene lactones (SLs) are considered the main active constituents in A. montana flower heads, contributing significantly to their pharmacological properties. frontiersin.orgeuropa.eumdpi.comnih.govresearchgate.net These are predominantly helenanolide-type sesquiterpene lactones, with helenalin and 11α,13-dihydrohelenalin and their short-chain carbonic acid esters being the most abundant. europa.euresearchgate.net Specific esters identified include helenalin isobutyrate, helenalin 2-methylbutyrate, helenalin methylacrylate, helenalin tiglate, and dihydrohelenalin acetate (B1210297), and dihydrohelenalin methylacrylate. frontiersin.orgresearchgate.net The total sesquiterpene lactone content in dried flower heads can range from 0.3% to 1%. europa.eu The concentration of SLs can vary with the maturity of the flowers. wordpress.com Within the flower head, the distribution of SLs is not uniform; disk flowers have been shown to contain higher levels of total SLs compared to ray flowers and receptacles. thieme-connect.comnih.gov

Flavonoids are another important class of compounds found in Arnica flower heads, present at concentrations typically between 0.4% and 0.6%. europa.eu Identified flavonoids include apigenin, luteolin, hispidulin, kaempferol, and quercetin, as well as their glycosides. europa.euscispace.comnih.gov

The essential oil of A. montana flower heads constitutes 0.2% to 0.35% of the dry weight. europa.eu Its composition is diverse and can include fatty acids, n-alkanes, thymol (B1683141) derivatives, monoterpenes, and sesquiterpenes. europa.eu As mentioned earlier, sesquiterpenes like β-caryophyllene and germacrene D are often prominent in the essential oil of flowers. researchgate.netresearchgate.netresearchgate.net

Phenolic acids, such as chlorogenic acid, caffeic acid, and cynarin, are also present in Arnica flower heads. europa.eupeoplespharmacy.com Other constituents found in the flower heads include coumarins (umbelliferone, scopoletin), phytosterols, polysaccharides, carotenoids, and traces of pyrrolizidine (B1209537) alkaloids (tussilagine and isotussilagine). europa.eupeoplespharmacy.comwordpress.comherbalreality.comnih.govpater-simon-asic.si

Data Table 2: Major Chemical Compound Classes in Arnica montana Flower Heads

| Compound Class | Representative Compounds | Concentration Range (Dried Weight) | References |

| Sesquiterpene Lactones | Helenalin, 11α,13-dihydrohelenalin, and their esters (e.g., acetates, methylacrylates, isobutyrates, tiglates) | 0.3% - 1% | frontiersin.orgeuropa.eumdpi.comresearchgate.net |

| Flavonoids | Apigenin, luteolin, hispidulin, kaempferol, quercetin, glycosides | 0.4% - 0.6% | europa.euscispace.comnih.gov |

| Essential Oil | Fatty acids, n-alkanes, thymol derivatives, monoterpenes, sesquiterpenes (e.g., β-caryophyllene, germacrene D) | 0.2% - 0.35% | researchgate.neteuropa.euresearchgate.netresearchgate.net |

| Phenolic Acids | Chlorogenic acid, caffeic acid, cynarin | Not specified range in sources | europa.eupeoplespharmacy.com |

| Coumarins | Umbelliferone (B1683723), Scopoletin | Not specified range in sources | europa.eupeoplespharmacy.comwordpress.comherbalreality.comnih.gov |

Root and Rhizome Phytochemistry

The roots and rhizomes (Arnicae radix) of Arnica montana have a distinct chemical composition compared to the flower heads. europa.eumdpi.com

The essential oil is the main constituent in the roots and rhizomes, present in higher concentrations than in the flower heads, ranging from 2% to 4% in roots and 3% to 6% in rhizomes. europa.eumdpi.com This essential oil is dominated by thymol and its derivatives, accounting for approximately 90% of the oil composition. europa.eumdpi.com Key thymol derivatives identified include 2,5-dimethoxy-p-cymene (B3047890), 2,6-diisopropylanisole, thymol methyl ether, and p-methoxyheptanophenone. mdpi.com Other thymol derivatives such as 4-hydroxythymol dimethyl ether, 4-hydroxy-8,9-didehydrothymol dimethyl ether, 8,9-didehydrothymol methyl ether, and thymol isobutyrate have also been reported. tandfonline.com

Notably, sesquiterpene lactones of the helenalin type, which are characteristic of the flower heads, have generally not been detected in the roots and rhizomes of Arnica montana. europa.eu

Other compounds found in the roots and rhizomes include polyacetylenes, coumarins, chlorogenic acid, cynarin, and oligosaccharides. europa.euherbalreality.com

Data Table 3: Major Chemical Compound Classes in Arnica montana Roots and Rhizomes

| Compound Class | Representative Compounds | Concentration Range (Dry Weight) | References |

| Essential Oil | Thymol and derivatives (e.g., 2,5-dimethoxy-p-cymene, 2,6-diisopropylanisole, thymol methyl ether, p-methoxyheptanophenone) | Roots: 2% - 4%, Rhizomes: 3% - 6% | europa.eumdpi.com |

| Polyacetylenes | Not specified representative compounds in sources | Not specified range in sources | europa.euherbalreality.com |

| Coumarins | Not specified representative compounds in sources | Not specified range in sources | europa.eu |

| Phenolic Acids | Chlorogenic acid, cynarin | Not specified range in sources | europa.eu |

| Oligosaccharides | Not specified representative compounds in sources | Not specified range in sources | europa.eu |

1.2.3. Leaf Phytochemistry

Sesquiterpene lactones (STLs) are considered characteristic constituents of the Arnica genus and are found in the leaves, among other plant parts ishs.orgfrontiersin.org. Studies on Arnica montana have shown the presence of helenalin and 11α,13-dihydrohelenalin esters in the leaves nih.govmdpi.com. The accumulation and composition of these STLs in leaves can be influenced by factors such as tissue differentiation and plant origin ishs.orgnih.gov. For instance, young A. montana plants may initially accumulate helenalin derivatives, with the content of dihydrohelenalin-type compounds increasing as the leaves mature nih.gov. In vitro cultures of A. montana have also been shown to produce helenalin and 11,13-dihydrohelenalin esters in their green organs, including leaves nih.gov. The total sesquiterpene lactone content in dry leaves from in vitro cultures of A. montana has been reported to vary depending on the origin of the plant material ishs.org.

Flavonoids are another significant group of compounds found in Arnica leaves mdpi.comresearchgate.netillinois.edu. These include various flavonoid glycosides and aglycones researchgate.net. Studies on Arnica subgenus Arctica have isolated twelve flavonoids from the leaves, including flavonol and flavone (B191248) glycosides, and a flavone aglycone illinois.edu. The flavonoid profiles in the leaves of these species can be relatively simple, typically containing two to six compounds per population, although considerable variation can exist within populations of certain species illinois.edu. Common flavonoids identified in Arnica species include quercetin 3-O-glucoside, patuletin 3-O-glucoside, kaempferol 3-O-glucoside, and methylated flavonols and flavones such as pectolinarigenin, hispidulin, and jaceosidin (B1672727) researchgate.net. Apigenin 7-O-glucoside has also been isolated from Arnica frigida and A. louiseana leaves illinois.edu. The total content of flavonoids in A. montana has been reported to range from 0.6% to 1.7% of dry matter researchgate.net. Research indicates that leaves can contain a higher concentration of flavonoids compared to roots in some Arnica species scispace.com.

Phenolic acids are also present in Arnica leaves mdpi.comresearchgate.net. Among these, caffeic acid derivatives are notable mdpi.com. 3,5-O-Dicaffeoylquinic acid and 1-methoxyoxaloyl-3,5-O-dicaffeoylquinic acid have been identified as major phenolic compounds in A. montana researchgate.net. Chlorogenic acid, which is an ester formed from quinic acid and caffeic acid, is another phenolic acid found in Arnica fishersci.senih.govwikipedia.org. The total content of phenolic acids in A. montana samples has been found to vary between 1.03% and 2.24% researchgate.net.

Other compounds found in Arnica species, which may be present in leaves, include fatty acids and thymol draxe.com. Essential oils from different parts of Arnica species also contain various compounds, such as monoterpenes and sesquiterpenes, although the specific composition can vary depending on the plant organ and species nih.govacs.orgmdpi.com.

The phytochemical composition of Arnica leaves is a complex mixture of various secondary metabolites, with sesquiterpene lactones, flavonoids, and phenolic acids being prominent classes. The specific profile and concentration of these compounds can be influenced by factors such as species, origin, and developmental stage.

Data Table: Selected Chemical Compounds Identified in Arnica Leaves

| Compound Class | Compound Name | Notes |

| Sesquiterpene Lactones | Helenalin | Found in leaves; often as esters. nih.govmdpi.com |

| Sesquiterpene Lactones | 11α,13-Dihydrohelenalin | Found in leaves; often as esters. nih.govmdpi.com |

| Flavonoids | Quercetin 3-O-glucoside | Identified in A. montana. researchgate.net |

| Flavonoids | Kaempferol 3-O-glucoside | Identified in A. montana and A. frigida. researchgate.netillinois.edu |

| Flavonoids | Apigenin 7-O-glucoside | Isolated from A. frigida and A. louiseana leaves. illinois.edu |

| Flavonoids | Luteolin | Found in Arnica species. mdpi.com |

| Phenolic Acids | 3,5-O-Dicaffeoylquinic acid | Major phenolic compound in A. montana. researchgate.net |

| Phenolic Acids | Chlorogenic acid | Found in Arnica. fishersci.senih.gov |

| Phenolic Acids | Caffeic acid | Derivative found in Arnica. mdpi.com |

Comprehensive Phytochemical Profiling of Arnica Chemical Constituents

Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a major class of bioactive compounds found in Arnica montana, particularly in the flower heads. mdpi.comgbif.orgresearchgate.neteuropa.eueuropa.eu These compounds are characterized by a 15-carbon skeleton and often contain an α,β-unsaturated α-methylene-γ-lactone ring. mdpi.comresearchgate.net The total STL content in Arnica flower heads typically ranges from 0.2% to 1.0% of the dry weight. gbif.orgeuropa.eueuropa.eu

Helenalin (B1673037) and Dihydrohelenalin Derivatives

Helenalin and 11α,13-dihydrohelenalin, along with their esters, are the principal sesquiterpene lactones found in Arnica montana. mdpi.comresearchgate.neteuropa.eueuropa.eumdpi.com These helenanolide-type sesquiterpene lactones are considered the main active principles responsible for the plant's efficacy. mdpi.comresearchgate.net The esters are formed with various low-molecular-weight carboxylic acids, including acetic, isobutyric, methacrylic, methylbutyric (2- and 3-methylbutyric), and tiglic acids. mdpi.comresearchgate.net Small amounts of the unesterified helenalin and dihydrohelenalin are also present. mdpi.com

The relative abundance of helenalin and dihydrohelenalin esters can vary based on the geographical origin of the plant. For instance, Arnica montana from Central and Eastern Europe often shows a predominance of helenalin esters, while those from the Iberian Peninsula may contain almost exclusively dihydrohelenalin derivatives. mdpi.com

Research findings highlight the quantitative variation of these compounds. Studies have shown total helenalin ester content ranging from 5.2 to 10.3 mg/g dry weight in certain Spanish A. montana samples, while dihydrohelenalin esters ranged from 10.9 to 18.2 mg/g in samples from different altitudes and habitats. nih.gov Another study on Romanian samples found dihydrohelenalin and its esters contributing around 74% to the total STL content, with dihydrohelenalin acetate (B1210297) and dihydrohelenalin methylacrylate being the most abundant individual STLs. frontiersin.org

Here is a table summarizing some reported ranges of sesquiterpene lactone content in Arnica montana flower heads:

| Compound Group | Reported Concentration Range (% Dry Weight) | Source(s) |

| Total Sesquiterpene Lactones | 0.2 - 1.0 | gbif.orgeuropa.eueuropa.eu |

| Helenalin Esters | Varies with origin | mdpi.comnih.gov |

| Dihydrohelenalin Esters | Varies with origin | mdpi.comnih.gov |

| Dihydrohelenalin Acetate | ~38% of total STLs (in one study) | frontiersin.org |

| Dihydrohelenalin Methylacrylate | ~27% of total STLs (in one study) | frontiersin.org |

Diversity of Sesquiterpene Lactone Skeletons

While helenanolides (a type of pseudoguaianolide) are the predominant sesquiterpene lactones in Arnica montana, the plant can also contain other sesquiterpene lactone skeletons, albeit in smaller amounts. mdpi.comeuropa.eu Reports indicate the occurrence of some guaianolides in addition to the main helenanolide types. mdpi.com Sesquiterpene lactones, in general, are a large group of secondary metabolites found widely in the Asteraceae family, characterized by their 15-carbon framework. mdpi.comresearchgate.net The main sesquiterpene lactone skeletons include germacranolides, elemanolides, eudesmanolides, eremophilanolides, guaianolides, pseudoguaianolides, and hypocretenolides. researchgate.net The helenanolides found in Arnica belong to the pseudoguaianolide (B12085752) subgroup. mdpi.com

Flavonoids

Flavonol Glycosides

Flavonol glycosides are a major type of flavonoid found in Arnica montana. mdpi.comresearchgate.netresearchgate.netoup.comeuropa.eueuropa.euedaegypt.gov.egnih.gov These compounds consist of a flavonol aglycone (such as kaempferol (B1673270) or quercetin) attached to a sugar molecule (glycoside). Key flavonol glycosides identified in Arnica montana include kaempferol 3-O-glucoside (astragalin), quercetin (B1663063) 3-O-glucoside (isoquercitrin), and isorhamnetin (B1672294) 3-glucoside. mdpi.comresearchgate.netresearchgate.netedaegypt.gov.egnih.govscience.govturkjps.org Other identified flavonoid glycosides include luteolin (B72000) 7-O-glucoside, apigenin (B1666066) 7-O-glucoside, hyperoside (B192233) (quercetin 3-O-galactoside), and patuletin (B190373) 3-O-glucoside. researchgate.netedaegypt.gov.eg Methylated flavonols and flavones like pectolinarigenin, hispidulin, jaceosidin (B1672727), 6-methoxykaempferol, and betuletol have also been reported. researchgate.netnih.gov

Quantitative analysis has shown that astragalin (B1665802), isoquercitrin (B50326), and isorhamnetin 3-glucoside are often among the main flavonol glycosides present, with astragalin reported at levels up to 3.37 mg/g in some samples. researchgate.netscience.govturkjps.org The total content of flavonoids in Arnica samples has been observed to vary, ranging from 0.60% to 1.70% in some studies. researchgate.netnih.gov

Here is a table listing some of the identified flavonol glycosides and related flavonoids in Arnica montana:

| Compound Name | Type | Notes | Source(s) |

| Kaempferol 3-O-glucoside | Flavonol Glycoside | Also known as Astragalin | mdpi.comresearchgate.netresearchgate.netedaegypt.gov.egnih.govturkjps.org |

| Quercetin 3-O-glucoside | Flavonol Glycoside | Also known as Isoquercitrin | mdpi.comresearchgate.netresearchgate.netedaegypt.gov.egturkjps.org |

| Isorhamnetin 3-glucoside | Flavonol Glycoside | researchgate.netresearchgate.netedaegypt.gov.egnih.govturkjps.org | |

| Luteolin 7-O-glucoside | Flavone (B191248) Glycoside | edaegypt.gov.eg | |

| Apigenin 7-O-glucoside | Flavone Glycoside | edaegypt.gov.eg | |

| Hyperoside | Flavonol Glycoside | Quercetin 3-O-galactoside | edaegypt.gov.eg |

| Patuletin 3-O-glucoside | Flavonol Glycoside | researchgate.net | |

| Pectolinarigenin | Methylated Flavone | researchgate.netnih.gov | |

| Hispidulin | Methylated Flavone | researchgate.netnih.gov | |

| Jaceosidin | Methylated Flavone | researchgate.net | |

| 6-Methoxykaempferol | Methylated Flavonol | researchgate.netnih.govmdpi.comherbapolonica.pl | |

| Betuletol | Methylated Flavonol | researchgate.netnih.gov | |

| Quercetin 3-O-glucuronic acid | Flavonol Glucuronide | Reported as dominant flavonoid in some samples | researchgate.netnih.gov |

Phenolic Acids and Derivatives

Phenolic acids and their derivatives are another important group of compounds contributing to the phytochemical profile of Arnica montana. nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comeuropa.eueuropa.euthieme-connect.commdpi.comCurrent time information in Judith Basin County, US.researchgate.netbibliotekanauki.plresearchgate.net These compounds, particularly caffeic acid derivatives, are present in the flower heads and other parts of the plant. europa.euthieme-connect.com

Caffeoylquinic Acid Derivatives

Caffeoylquinic acid derivatives are prominent phenolic acids found in Arnica montana. nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comeuropa.eueuropa.eunih.govthieme-connect.commdpi.comnih.govscience.govturkjps.orgherbapolonica.plCurrent time information in Judith Basin County, US.researchgate.netbibliotekanauki.plresearchgate.netkahaku.go.jp These compounds are esters formed between caffeic acid and quinic acid. Common examples include chlorogenic acid (which is 5-caffeoylquinic acid), cynarin (B1669657) (1,3-dicaffeoylquinic acid), and various isomers of dicaffeoylquinic acid, such as 3,5-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid. nih.govresearchgate.netoup.comeuropa.euthieme-connect.comedaegypt.gov.egbibliotekanauki.pl

Research indicates that 3,5-dicaffeoylquinic acid is often a major phenolic acid derivative in Arnica montana. researchgate.netnih.govmdpi.com However, some studies suggest that 1,5-dicaffeoylquinic acid might be the dominant compound in certain Arnica flowers. bibliotekanauki.pl Other caffeic acid derivatives and related compounds like feruloylquinic acid and p-coumaric acid have also been identified. mdpi.combibliotekanauki.plresearchgate.net

The total content of phenolic acids in Arnica samples has been reported to vary, with ranges from 1.03% to 2.24% and even up to 3.25% in some extracts. researchgate.netnih.gov In root and rhizome samples, the total content of phenolic acids was found to be between 21.59 and 34.09 mg/g dry weight, with cynarin identified as a major compound. thieme-connect.com

Here is a table listing some of the identified caffeoylquinic acid derivatives and related phenolic acids in Arnica montana:

Volatile Organic Compounds and Essential Oil Components

The volatile organic compounds (VOCs) and essential oil components are significant contributors to the characteristic aroma and biological activities of Arnica oil. The composition of the essential oil can differ considerably depending on the plant part. For instance, essential oils from A. montana flower heads are often dominated by sesquiterpenes, while those from rhizomes and roots may have oxygenated monoterpenes and phenyls as the most abundant groups. mdpi.com Analysis of these volatile compounds is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.govnih.gov

Monoterpenes (e.g., cymene, limonene, α-phellandrene)

Monoterpenes are a class of volatile compounds found in Arnica essential oil. Examples include p-cymene (B1678584) and limonene. nih.gov Alpha-phellandrene is also mentioned as a monoterpene found in essential oils. P-cymene has been identified as a component in the volatile oil of Arnica chamissonis flower heads, present at relatively high levels in some studies. nih.gov Alpha-pinene (B124742) is another monoterpene found in A. chamissonis essential oil, often as a main component. nih.gov

Sesquiterpenes (e.g., germacrene D, α-bergamotene, δ-cadinene)

Sesquiterpenes are another major class of volatile compounds found in Arnica essential oil, particularly abundant in the flower heads of Arnica montana. mdpi.com Germacrene D is a notable sesquiterpene found in Arnica species. researchgate.netnih.gov Studies on A. chamissonis flower heads have identified germacrene D as a main component of the essential oil. nih.gov Alpha-bergamotene and delta-cadinene are also listed as examples of sesquiterpenes found in Arnica. researchgate.net

Thymol (B1683141) Derivatives (e.g., thymol methyl ether)

Thymol derivatives are present in Arnica essential oil, particularly in the underground organs like rhizomes and roots. researchgate.net Thymol methyl ether is a specific thymol derivative that has been identified as a component of Arnica essential oil. nih.govmdpi.comresearchgate.netresearchgate.netpinnacleherbal.com In some studies focusing on A. montana rhizomes and roots, thymol methyl ether was found among the main components. mdpi.comgrafiati.com

Other Volatile Compounds (e.g., 2,5-dimethoxy-p-cymene (B3047890), cumene, 2,6-diisopropylanisole, decanal, 1,2,2,3-tetramethylcyclopent-3-enol)

Beyond the major classes, various other volatile organic compounds contribute to the complex profile of this compound. nih.govmdpi.comresearchgate.net These include 2,5-dimethoxy-p-cymene, cumene, 2,6-diisopropylanisole, decanal, and 1,2,2,3-tetramethylcyclopent-3-enol (B14450114). nih.govnih.govmdpi.comresearchgate.netgrafiati.com

Research on Arnica montana achenes has identified these compounds as main components in the essential oil. nih.govmdpi.comresearchgate.net For example, 2,5-dimethoxy-p-cymene was found to be a dominant component in the essential oil from A. montana achenes, with concentrations ranging from 39.54% to 44.65% in 3- and 4-year-old plants, respectively. nih.govnih.govresearchgate.netgrafiati.com Cumene was also present in notable amounts, ranging from 10.71% to 13.24%. nih.govnih.govresearchgate.netgrafiati.com Thymol methyl ether, 2,6-diisopropylanisole, decanal, and 1,2,2,3-tetramethylcyclopent-3-enol were also among the main components identified in the essential oil from A. montana achenes. nih.govnih.govresearchgate.netgrafiati.com Decanal has also been reported in the volatile oil of Arnica chamissonis flower heads. nih.gov

The relative abundance of these compounds can vary depending on the plant part and age. mdpi.commdpi.com For instance, in A. montana rhizomes and roots, 2,5-dimethoxy-p-cymene, 2,6-diisopropylanisole, and thymol methyl ether were also identified as main components, though their percentages differed from those found in achenes. mdpi.comgrafiati.com

Here is a data table summarizing the percentage ranges of some of these volatile compounds found in A. montana achenes:

| Compound | Percentage Range (3- and 4-year-old plants) | Plant Part | Source |

| 2,5-dimethoxy-p-cymene | 39.54% - 44.65% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

| Cumene | 10.71% - 13.24% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

| Thymol methyl ether | 8.63% - 8.66% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

| 2,6-diisopropylanisole | 8.41% - 8.55% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

| Decanal | 6.28% - 7.31% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

| 1,2,2,3-tetramethylcyclopent-3-enol | 2.94% - 4.33% | Achenes | nih.govnih.govresearchgate.netgrafiati.com |

Other Constituent Classes

In addition to the volatile compounds, this compound and extracts contain other classes of phytochemicals. These include fatty acids, phytosterols, sesquiterpene lactones (such as helenalin and dihydrohelenalin), flavones, luteine, trimethylamine, xanthophyll, and carotenoids. pinnacleherbal.compranarom.us Sesquiterpene lactones, particularly helenalin, are often considered important active compounds in Arnica. pinnacleherbal.com Flavonoids and phenolic acids are also recognized components of Arnica with various biological activities. nih.govpinnacleherbal.commdpi.com

Carotenoids

Carotenoids are pigments found in the flower heads of Arnica montana, contributing to their characteristic yellow to orange color. typology.comtypology.commusclerehab.bizcosmileeurope.eupater-simon-asic.si These compounds are also present in this compound as a result of the extraction process. typology.comtypology.commusclerehab.bizcosmileeurope.eu Carotenoids are known for their antioxidant properties. musclerehab.biz

Diterpenes

Diterpenes are another class of terpenoids found in Arnica montana. mdpi.comnih.govostrovit.comhealthline.comnih.gov While sesquiterpene lactones are considered the main bioactive constituents, diterpenes are also part of the complex phytochemical profile of the plant. mdpi.comnih.govostrovit.comhealthline.comnih.gov

Coumarins

Coumarins, such as umbelliferone (B1683723) and scopoletin, have been identified in Arnica montana. typology.compater-simon-asic.simdpi.comnih.govnih.goveuropa.eucardamo.grarzneipflanzenlexikon.infomarnys.cominesscents.comoup.com These compounds are present in the flower heads and can be found in this compound. typology.comcardamo.grmarnys.cominesscents.com

Lignans (B1203133)

Lignans are a group of phenolic compounds that have been detected in various Arnica species, including A. montana. mdpi.comnih.govresearchgate.net Research has identified lignans in A. montana and other species like A. angustifolia, A. lonchophylla, and A. chamissonis. mdpi.comresearchgate.net

Triterpenes and Steroids

Triterpenes and steroids are present in Arnica montana. typology.comnih.govostrovit.comeuropa.eunih.govresearchgate.netmdpi.comscielo.br Specifically, triterpene alcohols and their esters, such as arnidiol (B1583970) and faradiol, have been identified. nih.govnih.govresearchgate.netmdpi.com Phytosterols, including sitosterol (B1666911) and lactucerol, are also found in arnica. typology.comtypology.comhuiles-et-sens.comnih.govmdpi.com

Fatty Acids

Fatty acids are significant components of this compound, particularly when it is prepared by macerating arnica flowers in a carrier oil like sunflower or olive oil. typology.comtypology.comhuiles-et-sens.comnhrorganicoils.commusclerehab.biznih.goveuropa.euinesscents.comoup.comdraxe.comlotioncrafter.comnaturallythinking.comresearchgate.net The essential oil from the aerial parts of arnica also contains fatty acids. europa.euoup.com Common fatty acids found in this compound preparations include palmitic, linolenic, linoleic, myristic, and oleic acids. typology.comtypology.comnhrorganicoils.commusclerehab.bizdraxe.com The specific fatty acid profile can be influenced by the type of carrier oil used in the maceration process. For example, arnica infused in sunflower oil will contain fatty acids characteristic of sunflower oil, such as a high percentage of oleic and linoleic acids. typology.comnhrorganicoils.comlotioncrafter.com

Here is a table summarizing the fatty acid composition in a sample of organic this compound infused in olive oil, based on provided data: nhrorganicoils.com

| Fatty Acid | Result (%) | Specification (%) |

| Palmitic acid (C16:0) | 10.72 | 7.5 - 20.0 |

| Palmitoleic acid (C16:1) | 0.89 | < 3.5 |

| Stearic acid (C18:0) | 2.96 | 0.5 - 5.0 |

| Oleic acid (C18:1) | 80.38 | 53.0 - 85.0 |

| Linoleic acid (C18:2) | 3.58 | 3.5 - 20.0 |

| Linolenic acid (C18:3) | 0.57 | - |

| Arachidic acid (C20:0) | 0.38 | - |

| Eicosenoic acid (C20:1) | 0.24 | - |

| Behenic acid (C22:0) | 0.10 | - |

| Erucic acid (C22:1) | < 0.1 | - |

This table illustrates the prevalence of oleic acid in this specific this compound preparation, which is consistent with the use of olive oil as a carrier. nhrorganicoils.com

Specific Furanoheliangolides (e.g., goyazensolide (B1232741), centraterin)

Furanoheliangolides are a type of sesquiterpene lactone found in various plant species, including some within the Asteraceae family to which Arnica belongs. Goyazensolide and centraterin are examples of these compounds that have been noted in the context of Arnica, particularly in Brazilian Arnica species such as Lychnophora ericoides and Lychnophora passerina. These compounds are reported to be stored primarily in structures like glandular trichomes in the plant. Research has involved testing goyazensolide and centraterin directly on proteins associated with inflammatory processes, showing promising results in in vitro studies.

Pyrrolizidine (B1209537) Alkaloids (non-toxic types in A. montana)

Pyrrolizidine alkaloids are a class of naturally occurring compounds, and their presence has been detected in Arnica montana. nih.gov Specifically, tussilagine (B1222967) and isotussilagine (B1633521) are the pyrrolizidine alkaloids identified in the flowerheads of A. montana, as well as in other Arnica species like A. chamissonis ssp. foliosa. These alkaloids are typically present in trace amounts in the flower heads of A. montana, estimated to be around 0.0005 mg/kg. nih.gov It is noteworthy that tussilagine and isotussilagine found in A. montana are considered to be of the non-toxic type, distinguishing them from many other pyrrolizidine alkaloids that are known for their hepatotoxicity. Their identity has been confirmed through analytical methods such as TLC, GC, and GC/MS.

Biosynthetic Pathways of Arnica Secondary Metabolites

Sesquiterpene Lactone Biosynthesis Pathway

Sesquiterpene lactones, key bioactive compounds in Arnica, are lipophilic substances with a 15-carbon skeleton. mdpi.com Their biosynthesis originates from farnesyl pyrophosphate (FPP). mdpi.com

Precursor Compounds (e.g., Farnesyl Pyrophosphate - FPP)

The direct precursor for sesquiterpene lactones is farnesyl pyrophosphate (FPP). FPP is a C15 isoprenoid pyrophosphate. mdpi.comtandfonline.com It is formed through the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) and two molecules of isopentenyl diphosphate (B83284) (IPP), a reaction catalyzed by farnesyl diphosphate synthase (FDS), also known as FPPS. mdpi.comicm.edu.pl

Upstream Metabolic Pathways (e.g., Mevalonate (B85504) - MVA pathway, 2-C-Methyl-D-Erythritol-4-Phosphate - MEP pathway)

The isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, which condense to form FPP, are synthesized via two distinct metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comicm.edu.plrsc.org

Mevalonate (MVA) Pathway: This pathway is primarily localized in the cytosol and is a source of precursors for sesquiterpenes and triterpenes. mdpi.comrsc.org It starts with acetyl-CoA. rsc.org

2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway: This pathway operates in the plastids and supplies precursors for monoterpenes, diterpenes, and tetraterpenes, as well as carotenoids and gibberellins. mdpi.comrsc.org It utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP) as starting materials. rsc.orgmdpi.com

While the MEP pathway is generally associated with plastid-localized terpenoid synthesis, and the MVA pathway with cytosolic synthesis, there can be interaction and exchange of precursors between these pathways. rsc.orgmdpi.com

Enzymatic Steps (e.g., sesquiterpene synthases (STPSs), cytochrome P450 enzymes, alcohol dehydrogenases, reductases, acyl transferases)

The biosynthesis of sesquiterpene lactones from FPP involves a series of enzymatic reactions. The initial step is the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs). mdpi.comicm.edu.pl This reaction yields various sesquiterpene backbones, such as germacrene A, a precursor for many sesquiterpene lactones found in the Asteraceae family. mdpi.comtandfonline.com STPSs are often localized in the cytosol and can exhibit plasticity in substrate utilization. mdpi.com

Following cyclization, a series of modifications occur, including oxidations and hydroxylations primarily carried out by cytochrome P450 enzymes (CYPs). mdpi.comtandfonline.comicm.edu.pl Plant CYPs involved in sesquiterpene oxidation belong to the CYP71 clan. tandfonline.com These enzymes contribute significantly to the structural diversity of sesquiterpene lactones. mdpi.com Further modifications of the C15 skeleton can involve other enzymes such as alcohol dehydrogenases, reductases, and acyl transferases. mdpi.comicm.edu.pl Acyl transferases are responsible for the esterification of sesquiterpene lactones with low-molecular-weight carboxylic acids, a common modification in Arnica SLs like helenalin (B1673037) and 11α,13-dihydrohelenalin esters. nih.govmdpi.com

Biosynthesis of Flavonoids and Phenolic Acids

Arnica montana flowers also contain flavonoids and phenolic acids, including caffeic and chlorogenic acids and their depsides. mdpi.comresearchgate.net Flavonoids are synthesized from phenylpropanoid derivatives through the condensation with malonyl-CoA. genome.jpkegg.jp The phenylpropanoid pathway begins with phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.govcore.ac.uk This is a key enzyme in the biosynthesis of lignin (B12514952) and flavonoids. nih.gov Another important enzyme in this pathway is 4-coumarate:CoA ligase (4CL). nih.gov Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a key enzyme in the chlorogenic acids pathway, converting caffeoyl-CoA and quinic acid to chlorogenic acid. nih.gov

Localization of Biosynthesis within Plant Tissues (e.g., glandular trichomes, inulin (B196767) vacuoles)

Secondary metabolites in Arnica are synthesized and accumulated in specific plant tissues and structures. Glandular trichomes are known sites of synthesis and accumulation for sesquiterpene lactones and other terpenes in Arnica and other Asteraceae species. tandfonline.comresearchgate.net Histochemical tests have indicated the colocalization of sesquiterpene lactones with inulin vacuoles in Arnica montana. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These vacuoles, particularly in the pappus calyx, appear to be significant sites of lactone production and accumulation. mdpi.comresearchgate.net Studies using techniques like MALDI-MS imaging have helped confirm the accumulation of SLs in glandular trichomes in related species like sunflower. mdpi.com Different types of glandular trichomes may exist on various plant organs, with specific types enriched in certain metabolites. researchgate.net

Genetic Basis and Regulation of Secondary Metabolite Biosynthesis

The biosynthesis of secondary metabolites in Arnica, including sesquiterpene lactones, flavonoids, and phenolic acids, is under genetic control and subject to various regulatory mechanisms. While the molecular basis for SL biosynthesis in Arnica species is still being fully elucidated, research in other Asteraceae species like Artemisia annua has identified genes encoding key enzymes such as FPP synthase (FPPS), amorpha-4,11-diene synthase (ADS), and cytochrome P450 enzymes involved in the pathway. icm.edu.pl Transcription factors (TFs) play a role in regulating these biosynthetic pathways. icm.edu.pl

Studies in Arnica montana have begun to identify reference genes for gene expression studies, which are crucial for understanding the molecular mechanisms underlying the plant's response to various conditions and elicitors that can influence secondary metabolite production. nih.govresearchgate.net Elicitors like methyl jasmonate and salicylic (B10762653) acid have been shown to affect the expression of genes involved in phenolic compound metabolism, such as PAL and HQT, leading to changes in metabolite levels. nih.govmdpi.comnih.gov Environmental factors, including soil conditions and altitude, can also influence the content and profile of sesquiterpene lactones in Arnica montana, highlighting the complex interplay between genetics, environment, and secondary metabolism. tandfonline.comucl.ac.uk

Factors Influencing the Chemical Profile and Metabolite Accumulation

Genetic and Geographic Variations

Genetic factors play a significant role in determining the sesquiterpene lactone content in Arnica montana. frontiersin.orgfrontiersin.org Geographic origin also contributes to variations in the chemical profile. Notably, two distinct chemotypes of A. montana have been identified based on their sesquiterpene lactone composition. frontiersin.orgfrontiersin.org A central European chemotype is characterized by a predominance of helenalin (B1673037) esters, with a helenalin to dihydrohelenalin (H/DH) ratio typically greater than one. frontiersin.orgfrontiersin.org In contrast, a Spanish chemotype contains almost exclusively dihydrohelenalin esters, resulting in an H/DH ratio lower than one. frontiersin.orgfrontiersin.orgmdpi.com This geographic differentiation has led to the proposal of distinguishing two subspecies: A. montana subsp. montana in Central and Eastern Europe and A. montana subsp. atlantica on the Iberian Peninsula. mdpi.com

Studies comparing A. montana populations from different geographic regions have shown similar total sesquiterpene lactone levels but differing proportions of specific derivatives. For instance, samples from Central Europe exhibited significantly higher concentrations of helenalin esters compared to dihydrohelenalin esters, while Spanish samples from certain habitats showed high levels of dihydrohelenalin esters. mdpi.comresearchgate.net

Furthermore, different Arnica taxa exhibit variations in their sesquiterpene lactone profiles. A. montana cv. Arbo, a cultivated variety, has shown higher sesquiterpene lactone content compared to wild species, with helenalin esters predominating. mdpi.com Arnica chamissonis, another species, has been characterized by the presence primarily of helenalin, particularly in the early stages of flowering. mdpi.com

The chemical composition of essential oil in Arnica can also vary depending on the geographical region and plant organ. nih.govresearchgate.netnih.gov

Environmental Factors

Environmental conditions are crucial determinants for the biosynthesis and fluctuations in plant secondary metabolites in Arnica. frontiersin.org

Altitude, Temperature, and Rainfall Influences

Altitude, temperature, and rainfall are among the abiotic site conditions that can influence the sesquiterpene lactone content in A. montana. frontiersin.orgfrontiersin.orgmdpi.com The content of secondary metabolites in A. montana inflorescences in the natural environment varies depending on altitude and temperature during growth. mdpi.com

Research on Arnica montana cv. ARBO grown at different altitudes indicated pronounced altitudinal variation in plant phenolics. researchgate.net While total sesquiterpene lactone and flavonoid content were not consistently correlated with altitude, the proportion of certain flavonoids, specifically those with vicinal free hydroxyl groups in ring B, increased significantly with elevation. researchgate.netnih.gov Additionally, the level of caffeic acid derivatives showed a positive correlation with altitude, with significantly higher amounts observed at higher elevations. nih.gov Climate chamber experiments suggested that temperature, rather than increased UV-B radiation at higher altitudes, is likely the key factor triggering shifts in the phenolic composition of Arnica. researchgate.net

Microbial Interactions and Symbiotic Relationships

Microbial interactions, such as symbiotic relationships with arbuscular mycorrhizal fungi (AMF), can influence the chemical composition of Arnica. Arnica montana is consistently associated with AMF in nature. researchgate.netnih.govresearchgate.net Studies have shown that mycorrhization can be associated with increased concentrations of phenolic acids in the roots of A. montana. researchgate.netnih.gov For some AMF inocula, there was also a tendency for increased levels of phenolic acids and sesquiterpene lactones in both roots and shoots. researchgate.netnih.gov Symbiosis between medicinal plants and AM fungi may affect the accumulation of secondary metabolites, although this effect is dependent on the plant species, developmental phase, specific AM fungus, and external factors. researchgate.net AMF can enhance plant growth and health and affect the production of various phytochemicals. mdpi.comfrontiersin.org

Light and Radiation Effects

Light conditions can influence the concentration of phenolic compounds in plants. scielo.org.mx While increased UV-B radiation at higher altitudes was initially considered a factor influencing phenolic composition in Arnica, climate chamber studies suggested that temperature had a more significant impact. researchgate.net However, light intensity is generally recognized as an environmental factor that can influence the chemical composition of essential oil. mdpi.com

Agronomic Practices and Cultivation Conditions

Agronomic practices and cultivation conditions have a notable impact on the yield and chemical composition of Arnica raw material. mdpi.comcolab.ws

Soil Type and Nutrient Availability

Soil type and nutrient availability, including pH, organic matter content, phosphorus (P), potassium (K), and magnesium (Mg) levels, are important factors influencing the content of secondary metabolites in Arnica. frontiersin.orgmdpi.commdpi.comnih.govresearchgate.net

Studies on Arnica chamissonis have shown that both soil type and nitrogen fertilization positively impact the yield and content of active substances like sesquiterpene lactones, flavonoids, and essential oils. mdpi.comresearchgate.net Cultivation in loamy soil has been found to be more favorable compared to sandy soil, resulting in higher yields of flower heads and increased levels of these metabolites. mdpi.comresearchgate.net

Nitrogen fertilization specifically has been identified as a crucial determinant of the chemical composition of Arnica flower heads. mdpi.comnih.gov Increasing nitrogen doses up to a certain level (e.g., 60 kg N ha−1) can lead to an increase in the content of sesquiterpene lactones, flavonoids, and essential oil. mdpi.comnih.gov However, further increases in nitrogen dose may result in a decrease in the content of these metabolites. mdpi.comnih.gov

The pH of the soil can also be correlated with the density of inflorescences, with a maximum observed around pH 4.5. tuexenia.de While some earlier studies did not find a significant correlation between soil parameters like pH, C/N ratio, potassium, and phosphate (B84403) with sesquiterpene lactone content, more recent research highlights the influence of soil type and nutrient availability. frontiersin.orgfrontiersin.org

The organic matter content of the soil has been negatively correlated with the number of flower heads per rosette in A. montana. tuexenia.de

Data on the influence of soil type and nitrogen fertilization on the content of key metabolites in Arnica chamissonis is presented in the table below, illustrating the impact of these factors. mdpi.com

| Soil Type | Nitrogen Dose (kg N ha⁻¹) | Sesquiterpene Lactones (%) | Flavonoids (%) | Essential Oil (%) |

| Loamy | 0 | - | - | 0.151 |

| Loamy | 30 | - | - | - |

| Loamy | 60 | - | - | - |

| Loamy | 90 | 0.56 (3-year-old) | - | 0.180 |

| Loamy | 120 | 0.55 (4-year-old) | - | - |

| Sandy | 0 | - | - | 0.137 |

| Sandy | 30 | - | - | - |

| Sandy | 60 | - | - | - |

| Sandy | 90 | - | - | 0.162 |

| Sandy | 120 | - | - | - |

Note: Data points are illustrative based on findings where specific values were mentioned for certain conditions. Not all combinations or specific values were available for all metabolites in the provided snippets.

Table summarizing the influence of soil type and nitrogen fertilization on metabolite content in A. chamissonis based on available data.

| Soil Type | Nitrogen Dose (kg N ha⁻¹) | Sesquiterpene Lactones (%) | Flavonoids (%) | Essential Oil (%) |

| Loamy | 0 | Not specified | Not specified | 0.151 mdpi.com |

| Loamy | 90 | Up to 0.56 (3-year-old plants) mdpi.com | Not specified | 0.180 mdpi.com |

| Loamy | 120 | Up to 0.55 (4-year-old plants) mdpi.com | Not specified | Not specified |

| Sandy | 0 | Not specified | Not specified | 0.137 mdpi.com |

| Sandy | 90 | Not specified | Not specified | 0.162 mdpi.com |

Nitrogen Fertilization Impact on Metabolite Content

Nitrogen fertilization has been shown to modify the composition of pharmacologically active substances in Arnica flower heads, including sesquiterpene lactones, flavonoids, and essential oil. Studies on Arnica montana have indicated that increasing nitrogen doses up to a certain level can lead to an increase in the content of these metabolites. For instance, in one study, increasing nitrogen doses to 60 kg N ha⁻¹ resulted in increases in the content of sesquiterpene lactones, flavonoids, and essential oil by 0.66%, 1.45%, and 0.27%, respectively nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net. However, a further increase in the nitrogen dose beyond this level has been observed to cause a decrease in the concentration of these secondary metabolites nih.govnih.govresearchgate.netdntb.gov.ua.

Research on Arnica chamissonis has also demonstrated a significant effect of nitrogen fertilization on the yield of sesquiterpene lactones, flavonoids, and essential oils. High yields of sesquiterpene lactones and essential oils were obtained at doses of 90–120 kg N∙ha⁻¹, while the yield of flavonoids was highest at doses of 60–90 N∙ha⁻¹ mdpi.com. The content of sesquiterpene lactones and essential oils in A. chamissonis increased in consecutive study years with increasing nitrogen doses mdpi.com.

The response of Arnica species to nitrogen fertilization can vary, and the exact role of nitrogen in the synthesis of sesquiterpene lactones in A. montana is still being elucidated nih.gov. However, it is evident that nitrogen availability is a relevant factor in modifying the chemical composition of Arnica flower heads nih.govmdpi.com.

Here is a table summarizing the impact of nitrogen fertilization on metabolite content in Arnica montana flower heads based on one study:

| Nitrogen Dose (kg N ha⁻¹) | Flavonoid Content (%) | Sesquiterpene Lactone Content (%) | Essential Oil Content (%) |

| 0 | 0.43 | 1.18 | 0.24 |

| 60 | 0.66 | 1.45 | 0.27 |

| 90 | Decline | Decline | Decline |

Note: Data extracted from search result nih.gov. The "Decline" indicates a decrease compared to the content at 60 kg N ha⁻¹.

Plant Age and Developmental Stage

The age of the plant and its developmental stage significantly influence the content of secondary metabolites in Arnica. The concentration of biologically active compounds like sesquiterpene lactones and flavonoids in Arnica flower heads is notably dependent on the plant's development phase nih.govresearchgate.netmdpi.com.

Studies on Arnica chamissonis have shown that different harvest times at various flower bud phenological stages have a significant effect on the content of total phenols, flavonoids, rutin (B1680289), luteolin (B72000), and apigenin (B1666066) jmp.ir. For instance, the highest total phenols content was observed at specific flower maturity stages, while the highest luteolin and apigenin contents were obtained at an earlier developmental stage jmp.ir.

In Arnica montana, the total sesquiterpene lactone content has been found to increase progressively as the flowers mature, with higher levels observed in withered flowers compared to buds thieme-connect.com. The highest content of sesquiterpene lactones and flavonoids in A. montana inflorescences has been noted during the full flowering stage and at the end of flowering mdpi.com.

Research on the essential oil composition of Arnica montana rhizomes and roots of different ages revealed significant differences in essential oil concentration between three-year-old and four-year-old plants mdpi.com. The content of essential oil components can also vary between different parts of the plant and is influenced by the developmental stage mdpi.comresearchgate.net.

A study on vegetative cultivation of Arnica montana showed that the total sesquiterpene lactones content varied depending on the age of the plants, with the highest content observed in one-year-old plants, which diminished in two-year-old and mother plants cabidigitallibrary.org.

Post-Harvest Processing Effects on Chemical Composition (e.g., drying methods)

Post-harvest processing, particularly drying methods, can significantly impact the chemical composition of Arnica raw material. Drying is a crucial step that reduces moisture content to prevent microbial growth and decrease the rate of biochemical reactions jmp.ir.

Different drying methods, such as sun drying, shade drying, oven drying, and microwave drying, can affect the relative values of chemical metabolites jmp.irresearchgate.net. Research on Arnica chamissonis flower heads demonstrated that shade drying resulted in the highest total phenols content, followed by oven drying at 40°C jmp.irresearchgate.net. Oven drying was found to be the most favorable method for preserving other main secondary metabolites, including total flavonoid, rutin, luteolin, and apigenin jmp.irresearchgate.net.

The drying temperature is also a critical factor. Artificial drying is often realized at temperatures between 40-50 °C cabidigitallibrary.org. Studies have shown that the drying process at 40°C is used for preparing samples for chemical analysis of sesquiterpene lactones in Arnica montana thieme-connect.com.

The transfer of Arnica montana from wild habitats to cultivated fields and subsequent drying has been shown not to significantly alter the composition of volatile oil extracts in the dried flowers cabidigitallibrary.org.

Advanced Analytical Methodologies for Arnica Chemical Constituent Characterization

Chromatographic Techniques

Chromatographic techniques are essential for separating the various components within Arnica extracts based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-MS, HPLC-DAD-ESI/MS) for Sesquiterpene Lactones, Flavonoids, and Phenolic Acids

HPLC is a powerful technique used extensively for the analysis of non-volatile and semi-volatile compounds in Arnica oil, particularly sesquiterpene lactones, flavonoids, and phenolic acids. Different detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), are coupled with HPLC to provide comprehensive qualitative and quantitative information.

HPLC-DAD allows for the detection of compounds based on their UV-Vis absorption spectra, providing information about the presence and relative amounts of chromophoric constituents like flavonoids and phenolic acids. Research has utilized HPLC-DAD for the quali-quantitative analysis of Arnica montana accessions, identifying main constituents such as caffeic acid derivatives, flavonoids (like kaempferol (B1673270) 3-O-glucoside and quercetin (B1663063) 3-O-glucoside), and sesquiterpene lactones (helenalin and dihydrohelenalin and their esters) ishs.org.

HPLC-MS and HPLC-DAD-ESI/MS provide more detailed structural information by measuring the mass-to-charge ratio of the separated compounds. Electrospray Ionization (ESI) is a common ionization technique used in conjunction with MS for the analysis of polar and semi-polar compounds found in Arnica. These hyphenated techniques are invaluable for the unambiguous identification of known and unknown constituents. HPLC-DAD-ESI/MS analysis of Arnica montana tincture has been conducted for the qualitative and quantitative analysis of phenolic acids, flavonoids, and sesquiterpene lactones, including helenalin (B1673037) and dihydrohelenalin esters. This analysis revealed that the material was a rich source of caffeoylquinic acid (CQA) derivatives, notably 3,5-di-O-caffeoylquinic acid researchgate.net.

HPLC methods have been developed and validated for the simultaneous determination of phenolic acids, flavonoid glycosides, and aglycones in Arnica montana flowers. These methods often involve reversed-phase HPLC separation with gradient elution and UV detection at specific wavelengths (e.g., 280 nm and 310 nm for phenolic acids, and 360 nm for flavonoids) nih.gov. For sesquiterpene lactones, HPLC with detection at 225 nm is commonly used thieme-connect.com.

Quantitative analysis of sesquiterpene lactones by HPLC has shown variations in content depending on the origin of the Arnica material. For instance, the total content of sesquiterpene lactones in Arnica montana flowers from Romania, determined by HPLC, varied between 0.74% and 1.08%, which was higher than the European Pharmacopoeia stipulations of 0.4% cabidigitallibrary.org.

An example of data obtained from HPLC analysis showing the variation in total content of different compound classes in Arnica accessions is presented below (Illustrative Data Table - Actual values may vary based on specific studies and plant origin):

| Arnica Accession | Total Flavonoids (%) | Total Phenolic Acids (%) | Total Sesquiterpene Lactones (%) |

| Accession A | 0.95 | 1.12 | 0.88 |

| Accession B | 1.30 | 0.85 | 1.25 |

| Accession C | 0.78 | 1.45 | 0.65 |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a rapid and cost-effective approach for the analysis of Arnica extracts. It is particularly useful for fingerprinting and comparative analysis of different Arnica samples or for distinguishing Arnica montana from other species. HPTLC analysis of flower head methanol (B129727) extracts of Arnica montana and other species like Heterotheca inuloides has been performed, demonstrating distinguishable flavonoid profiles under UV light after derivatization researchgate.netresearchgate.netbas.bg. This technique can help identify drugs containing Arnica montana based on the profile of exudate flavonoid aglycones researchgate.netbas.bg. HPTLC can also be used for the spectroanalytical profiling of flavonoids and polyphenols in Arnica extracts uaic.ro.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is the preferred technique for analyzing the volatile components of this compound, which constitute its essential oil. This method separates volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification through fragmentation patterns. GC-MS analysis of the essential oil from Arnica chamissonis flower heads has identified numerous volatile compounds, with alpha-pinene (B124742), cumene, p-cymene (B1678584), germacrene D, spathulenol, decanal, caryophyllene (B1175711) oxide, beta-pinene, and benzene (B151609) acetaldehyde (B116499) being present at relatively high levels mdpi.com. Similarly, GC-MS has been used to determine the chemical composition of essential oils from Arnica montana rhizomes and roots, identifying components such as 2,5-dimethoxy-p-cymene (B3047890), 2,6-diisopropylanisole, thymol (B1683141) methyl ether, p-methoxyheptanophenone, and α-isocomene mdpi.com. The volatile composition of Arnica essential oil can vary depending on factors such as geographical region, environmental conditions, and the plant organ analyzed nih.gov.

Spectroscopic Techniques

Spectroscopic techniques provide information about the structure and quantity of compounds based on their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for sesquiterpene lactones)

NMR spectroscopy, particularly 1H NMR, is a powerful tool for the structural elucidation and quantitative analysis of individual compounds in Arnica extracts, including sesquiterpene lactones. 1H NMR spectroscopy has been used for the quantitative analysis of sesquiterpene lactones in a crude lactone fraction isolated from Arnica montana. This method allowed for the identification and quantification of main components such as tigloyl-, methacryloyl-, isobutyryl-, and 2-methylbutyryl-esters of helenalin and 11α,13-dihydrohelenalin nih.govcapes.gov.br. NMR analysis, including 1H- and 13C-NMR and 2D-NMR spectra (COSY, HSQC, and HMBC), is also used to confirm the identity and purity of isolated compounds mdpi.com. The total sesquiterpene lactone content in dry flowers of Arnica montana has been determined using 1H NMR spectroscopy, showing variations based on the age of the plants cabidigitallibrary.org.

Ultraviolet-Visible (UV-VIS) Spectrophotometry for Quantification of Compound Classes (e.g., total phenols)

Compound Names and PubChem CIDs

Chemometric Approaches for Profile Analysis (e.g., Principal Component Analysis, Hierarchical Clustering)

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, chemometric approaches such as Principal Component Analysis (PCA) and Hierarchical Clustering (HC) are valuable tools for analyzing complex chromatographic and spectroscopic datasets. These methods help in visualizing variations in chemical composition and grouping samples based on their similarities or differences.

Studies have successfully applied PCA and HC to analyze the chemical profiles of Arnica species, particularly focusing on sesquiterpene lactones (STLs) and phenolic compounds. For instance, a chemometrics-based approach using PCA and HC was employed to analyze HPLC generated chromatographic data of phenolic derivatives and total STLs in Arnica montana flower samples from various geographical origins. phcog.comnih.gov This analysis revealed distinct clustering of samples based on their phytochemical content, allowing for the differentiation of accessions from different regions. phcog.comnih.gov The PCA loading plot in this study indicated that compounds like quercetin, kaempferol, and isorhamnetin (B1672294) were significant markers for distinguishing different Arnica accessions. phcog.comnih.gov

PCA has also been utilized in the analysis of essential oils from Arnica montana rhizomes and roots, where it helped differentiate samples based on the content of various chemical variables, including phenyls, sesquiterpenes, monoterpenes, and oxygenated sesquiterpenes. mdpi.com In another application, PCA and cluster analysis were applied to GC-MS data of essential oils from Lychnophora ericoides, a species sometimes referred to as "Brazilian arnica," to distinguish groups based on scent and chemical composition, highlighting the presence of different chemotypes within populations. embrapa.brscielo.br

These chemometric techniques are crucial for:

Identifying patterns and variations in the chemical composition of Arnica samples.

Discriminating between different Arnica species or accessions.

Assessing the impact of factors like geographical origin, cultivation practices, or processing methods on the chemical profile.

Identifying potential chemical markers for quality control and standardization.

Standardization of Analytical Protocols and Reference Standards

Standardization of analytical protocols and the availability of reliable reference standards are fundamental for ensuring the accuracy, reproducibility, and comparability of results in the chemical analysis of this compound. Standardized methods are essential for quality control, research, and regulatory purposes.

Chromatographic methods, particularly HPLC, are widely used for the quantitative analysis of key active compounds in Arnica, such as sesquiterpene lactones and phenolic compounds. mdpi.combibliotekanauki.plresearchgate.net The validation of these methods according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) is crucial to ensure their reliability. bibliotekanauki.plresearchgate.net

Reference standards of known purity and concentration are indispensable for the accurate identification and quantification of individual compounds in Arnica extracts. Studies often utilize external standard methods or internal standards for quantitative analysis. For example, santonin (B1680769) has been used as an internal standard for the quantification of sesquiterpene lactones by HPLC. mdpi.comnih.gov For phenolic compounds, standard solutions of individual acids and calculating flavonoid glycoside content as isoquercitrin (B50326) and flavonoid aglycones as quercetin are reported approaches. mdpi.comnih.gov

The availability of a range of phytochemical standards, including those for sesquiterpene lactones (like helenalin and dihydrohelenalin esters), phenolic acids (such as caffeic acid and chlorogenic acid), and flavonoids (like quercetin, isoquercitrin, and kaempferol), is vital for comprehensive analysis and method validation. bibliotekanauki.plresearchgate.netextrasynthese.comsigmaaldrich.commdpi.com Companies specialize in providing such phytochemical reference standards with detailed analytical reports. sigmaaldrich.com

The importance of standardized protocols and reference standards is underscored by the need to differentiate authentic Arnica species, such as Arnica montana, from potential adulterants, including other Arnica species or plants from different families with similar appearances. researchgate.net Analytical methods like HPTLC, when performed under standardized conditions and using appropriate reference materials, can aid in this differentiation. researchgate.net

Efforts towards standardization align with guidelines from organizations such as the International Organization for Standardization (ISO) and national pharmacopeias, which provide frameworks for quality control in herbal medicinal products. researchgate.net

Key Aspects of Standardization:

Validation of analytical methods (e.g., HPLC, GC-MS) for accuracy, precision, and sensitivity. bibliotekanauki.plresearchgate.netpensoft.net

Use of certified reference materials and analytical standards for identification and quantification of key constituents. mdpi.comnih.govextrasynthese.comsigmaaldrich.commdpi.comscispace.com

Standardization of sample preparation procedures, including extraction methods. phcog.comnih.govmdpi.com

Development of standardized profiling methods for complex mixtures of compounds. bibliotekanauki.plresearchgate.net

Establishing acceptance criteria for the content of specific marker compounds for quality control. thieme-connect.com

These efforts collectively contribute to ensuring the quality, safety, and efficacy of Arnica-based products by providing a reliable basis for the characterization of their chemical composition.

Extraction and Isolation Strategies for Specific Arnica Chemical Compounds

Conventional Extraction Methods (e.g., maceration, percolation, preparation of tinctures and liquid extracts)

Conventional extraction methods for Arnica montana typically involve the use of solvents to separate desired compounds from the plant matrix. These methods are generally straightforward to implement and cost-effective, making them readily adaptable for industrial use. uvigo.es

Maceration involves soaking the plant material in a solvent for a specified period, with occasional stirring. Percolation is a continuous process where the solvent flows slowly through the plant material. Tinctures and liquid extracts are prepared using various solvent concentrations, often ethanol-water mixtures. google.com

A conventional extraction procedure described in one study involved mixing 2 g of Arnica montana flowers with 40 mL of an 80:20 (v/v) ethanol (B145695):water solution and continuously stirring for 1 hour at room temperature. uvigo.esmdpi.com This method yielded a total phenolic content of 27.34 mg/g of dry sample, with dicaffeoylquinic acids being the most prevalent compounds (79.5% of total phenolics), followed by kaempferol (B1673270) (18.4%). mdpi.com Another study reported an 18.4% extraction yield using 70% ethanol at room temperature for 8 hours, identifying quercetin (B1663063) as the major component, followed by rutin (B1680289), apigenin (B1666066), chlorogenic acid, caffeic acid, luteolin (B72000), gallic, and coumaric acids. mdpi.com

Ethanol and water are commonly used solvents, with water-ethanol mixtures often preferred in eco-friendly applications. uvigo.es Methanol (B129727) has also been reported for its higher yields in some studies, but water-ethanol mixtures are frequently used as an alternative. uvigo.esmdpi.com

Advanced Extraction Technologies

Advanced extraction technologies offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency for specific compounds.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes ultrasound waves to enhance the release of intracellular compounds into the solvent. This technique can lead to shorter extraction times and reduced solvent usage. uvigo.es UAE has been studied for the extraction of phenolic compounds from Arnica montana. uvigo.esmdpi.comresearchgate.net

One study compared UAE with heat-assisted extraction (HAE) for phenolic compound extraction from Arnica montana flowers. uvigo.esresearchgate.net While optimal HAE conditions generally outperformed UAE, resulting in a 26% increase in phenolic compounds, utilizing multiple extraction cycles improved the efficiency of both techniques. uvigo.esresearchgate.net Three extraction cycles with UAE surpassed traditional Soxhlet extraction. uvigo.esresearchgate.net

UAE has also been applied to extract remaining phenolic fractions from the solid waste after conventional ethanolic extraction of arnica. mdpi.comresearchgate.net Using distilled water as a solvent at room temperature (25 °C), both long (3-7 hours) and short (20-120 minutes) extraction times were investigated. mdpi.com

Microwave-Assisted Extraction (MAE/MHG)

Microwave-Assisted Extraction (MAE), also referred to in some contexts as Microwave Hydrodiffusion Gravity (MHG), employs microwave energy to heat the solvent and plant matrix, facilitating the partitioning of compounds. mdpi.comnih.gov This method can reduce extraction time and solvent consumption compared to conventional methods. uvigo.es

MAE has been explored for the recovery of phenolic compounds from Arnica montana flowers, including from the solid residue after ethanolic extraction. mdpi.comresearchgate.netnih.govuvigo.es Studies have aimed to optimize MAE parameters such as time, temperature, and solvent concentration to maximize the yield of phenolic compounds. uvigo.esresearchgate.net

In one study, optimal MAE conditions for phenolic compound extraction were determined to be 25 minutes, 115 °C, and 76% ethanol. uvigo.esresearchgate.net However, pressurized liquid extraction (PLE) significantly surpassed MAE in terms of total phenolic content in this particular study. uvigo.esresearchgate.net

Pressurized Hot Water Extraction (PHWE/AH)

Pressurized Hot Water Extraction (PHWE), also known as Autohydrolysis (AH) in some applications, uses water at high temperatures and pressures to extract compounds. mdpi.comresearchgate.net Under these conditions, water acts as a polar solvent, and its properties can be tuned by adjusting temperature and pressure. uvigo.es This technique is considered a greener alternative to traditional solvent extraction. mdpi.comresearchgate.net

PHWE has been investigated for the valorization of waste solids remaining after ethanolic extraction of Arnica montana, focusing on the recovery of phenolic fractions. mdpi.comresearchgate.net Experiments have been conducted at various temperatures to assess the influence on extraction yield and phenolic content. mdpi.com